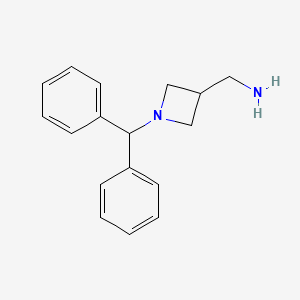

3-Aminomethyl-1-benzhydrylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISVATOISQDZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434590 | |

| Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-88-7 | |

| Record name | 1-(Diphenylmethyl)-3-azetidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminomethyl-1-benzhydrylazetidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the fundamental properties of 3-Aminomethyl-1-benzhydrylazetidine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document compiles confirmed identifiers, computed physicochemical properties, and a proposed synthetic route based on established methodologies for structurally related compounds. Furthermore, it explores the potential pharmacological significance of its structural motifs—the azetidine core and the benzhydryl group—and presents generalized experimental workflows and signaling pathways relevant to the preclinical assessment of such compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutic agents incorporating the this compound scaffold.

Core Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1-benzhydrylazetidin-3-yl)methanamine |

| CAS Number | 36476-88-7 |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.35 g/mol |

| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN |

| InChI Key | KISVATOISQDZJU-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 252.162648646 | PubChem |

| Topological Polar Surface Area | 27.8 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| Complexity | 242 | PubChem |

Disclaimer: The data in Table 2 are computationally predicted and have not been experimentally verified. These values should be used as estimations.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds. A key precursor is 1-benzhydrylazetidin-3-one.

Proposed Synthesis of this compound

A potential two-step synthesis starting from 1-benzhydrylazetidin-3-one is outlined below. This proposed method involves a reductive amination.

Step 1: Synthesis of 1-benzhydrylazetidin-3-one

A common method for the synthesis of 1-benzhydrylazetidin-3-one involves the oxidation of 1-benzhydrylazetidin-3-ol.

-

Protocol: To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent such as dichloromethane, an oxidizing agent like Dess-Martin periodinane or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) is added at a controlled temperature (e.g., -78 °C for Swern oxidation). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to Yield this compound

-

Protocol: 1-benzhydrylazetidin-3-one is dissolved in a suitable solvent like methanol or dichloroethane. An excess of a nitrogen source, such as ammonia in methanol or ammonium acetate, is added, followed by a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used for reductive aminations as they are selective and effective under mild conditions. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by quenching any remaining reducing agent, followed by extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography or crystallization.

Potential Pharmacological Profile and Signaling Pathways

The pharmacological activity of this compound has not been explicitly reported. However, its structural components, the azetidine ring and the benzhydryl moiety, are present in numerous biologically active compounds, suggesting potential areas of therapeutic interest.

-

Azetidine Ring: The four-membered azetidine ring is a bioisostere of other cyclic amines like piperidine and pyrrolidine. Its constrained nature can impart conformational rigidity, which can lead to enhanced selectivity for biological targets. Azetidine-containing compounds have shown a wide range of pharmacological activities, including effects on the central nervous system (CNS).[1]

-

Benzhydryl Moiety: The benzhydryl group is a prominent feature in many CNS-active drugs, including antihistamines, anticholinergics, and dopamine receptor antagonists. This lipophilic group can facilitate penetration of the blood-brain barrier.

Given these structural features, it is plausible that this compound could interact with various CNS receptors, such as dopamine, serotonin, or histamine receptors. To investigate this, a standard preclinical evaluation would involve receptor binding assays followed by functional assays to determine agonist or antagonist activity.

Hypothetical Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a generalized workflow for a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a specific receptor.

Caption: A generalized workflow for a competitive radioligand binding assay.

Hypothetical Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

Many CNS-active drugs target G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade that could be modulated by a compound like this compound, acting as either an agonist or antagonist.

Caption: A simplified, generic G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

This compound is a compound with structural features that suggest potential for biological activity, particularly within the central nervous system. While there is a notable absence of publicly available experimental data on its fundamental properties and pharmacological profile, this guide provides a consolidated overview of its known characteristics and a framework for its further investigation. The proposed synthetic route and the generalized experimental and signaling pathway diagrams offer a starting point for researchers interested in exploring the therapeutic potential of this and related azetidine derivatives. Further empirical studies are necessary to fully elucidate the physicochemical properties, biological activity, and mechanism of action of this compound.

References

An In-depth Technical Guide to 3-Aminomethyl-1-benzhydrylazetidine (CAS 36476-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminomethyl-1-benzhydrylazetidine, with the CAS number 36476-88-7, is a heterocyclic amine that serves as a valuable building block in synthetic and medicinal chemistry. Its rigid four-membered azetidine core, combined with the bulky benzhydryl protecting group and a reactive aminomethyl side chain, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and discusses its likely applications as a pharmaceutical intermediate. While direct biological activity data for this specific compound is not extensively available in public literature, its structural motifs are present in compounds with a range of biological activities.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₁₇H₂₀N₂.[1][2][3] The presence of the benzhydryl group significantly influences its solubility and reactivity, making it amenable to a variety of organic transformations. A summary of its key computed and experimental properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 36476-88-7 | [1][4][5][6][7] |

| Molecular Formula | C₁₇H₂₀N₂ | [1][2][3][5] |

| Molecular Weight | 252.35 g/mol | [1] |

| IUPAC Name | (1-benzhydrylazetidin-3-yl)methanamine | [1] |

| Synonyms | 1-Benzhydryl-3-(aminomethyl)azetidine, (1-Diphenylmethyl-3-azetidinyl)methanamine | [1][2] |

| Appearance | White to off-white solid | [8] |

| Boiling Point | 359 °C (predicted) | [3] |

| Density | 1.102 g/cm³ (predicted) | [3] |

| Flash Point | 158 °C (predicted) | [3] |

| Purity | >98% (typically available from commercial suppliers) | [8] |

| Storage | Store in a cool, dry place, sealed from moisture and light. Recommended storage at 2-8°C. | [4] |

| SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN | [1] |

| InChIKey | KISVATOISQDZJU-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely involve the reduction of a nitrile or amide precursor. An illustrative workflow is depicted below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the efficient two-step synthesis of 3-amino-1-benzhydrylazetidine and represents a viable method for obtaining the target compound from a suitable precursor.

Materials:

-

1-Benzhydryl-3-azetidinecarbonitrile (starting material)

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous diethyl ether or ethanol

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 1-benzhydryl-3-azetidinecarbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Extraction and Drying: Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude this compound as an oil or a solid.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a pharmaceutical intermediate. The azetidine ring is a "bioisostere" of more common cyclic amines like pyrrolidine and piperidine, offering a different three-dimensional arrangement of substituents, which can be advantageous for fine-tuning the pharmacological properties of a drug candidate. The benzhydryl group serves as a protecting group for the azetidine nitrogen, which can be readily removed in the final stages of a synthesis to reveal the free secondary amine or to be replaced by other substituents.

While specific drugs directly synthesized from this compound are not prominently documented in publicly accessible literature, the broader class of 1-benzhydrylazetidine derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including analgesics and anti-inflammatory agents.[9] For instance, related azetidine derivatives are being investigated as glycine transporter inhibitors for the treatment of neuropsychiatric disorders.[10]

The general workflow for the utilization of this compound as a pharmaceutical intermediate is illustrated below.

Caption: General workflow for the use of this compound in drug synthesis.

Biological Activity Context

Although there is a lack of specific biological data for this compound, the azetidine scaffold is a component of numerous biologically active compounds. Azetidin-2-one derivatives, for example, are known to exhibit a wide range of pharmacological activities including antimicrobial, antifungal, anti-inflammatory, and anti-tubercular properties.[11][12][13] The incorporation of the rigid azetidine ring can impart favorable pharmacokinetic properties to a molecule, such as increased metabolic stability and improved cell permeability.

The benzhydryl moiety is also found in many active pharmaceutical ingredients, often contributing to their receptor binding affinity. For example, 1-benzhydrylpiperazine derivatives have been investigated for their antihistaminic and anthelmintic activities.

Given its structure, it is plausible that derivatives of this compound could be explored for a variety of therapeutic targets, depending on the nature of the substituents appended to the aminomethyl group and the azetidine nitrogen after deprotection.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, compounds of this class should be treated as potentially harmful if ingested, inhaled, or in contact with skin. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique structural features, including the constrained azetidine ring and the readily cleavable benzhydryl protecting group, make it an attractive starting material for the synthesis of novel therapeutic agents. While direct biological data on the compound itself is scarce, its utility as a building block for creating diverse and complex molecular architectures is evident. Further research into the applications of this compound in the synthesis of new chemical entities is warranted and is likely to contribute to the development of future pharmaceuticals.

References

- 1. This compound | C17H20N2 | CID 10037874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (1-BENZHYDRYLAZETIDIN-3-YL) METHANAMINE, CasNo.36476-88-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. 36476-88-7|this compound|BLD Pharm [bldpharm.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. This compound|CAS 36476-88-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 7. parchem.com [parchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

(1-benzhydrylazetidin-3-yl)methanamine chemical structure

Technical Guide: (1-benzhydrylazetidin-3-yl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(1-benzhydrylazetidin-3-yl)methanamine is a substituted azetidine derivative. The azetidine scaffold is a four-membered nitrogen-containing heterocycle that serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure is of significant interest in drug design as it allows for the precise orientation of substituents in space, potentially leading to enhanced binding affinity and selectivity for biological targets. This document provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of (1-benzhydrylazetidin-3-yl)methanamine, serving as a technical resource for professionals in the field of drug discovery and development.

Chemical Identity and Properties

The fundamental characteristics of (1-benzhydrylazetidin-3-yl)methanamine are summarized below. This data is essential for its identification, handling, and use in experimental settings.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1-benzhydrylazetidin-3-yl)methanamine |

| CAS Number | 36476-88-7[1] |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.35 g/mol |

| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow solid (for related ketone precursor)[2] |

| Purity | ≥98% (Commercially available)[1] |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

The synthesis of (1-benzhydrylazetidin-3-yl)methanamine can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route involves the preparation of a key intermediate, 1-benzhydrylazetidine-3-carbonitrile, followed by its reduction.

Synthetic Pathway Overview

A logical synthetic strategy begins with the formation of 1-benzhydrylazetidin-3-ol, which is then converted to a suitable leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a cyanide source yields the nitrile intermediate, which is finally reduced to the target primary amine.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

This protocol outlines the conversion of the precursor 1-benzhydrylazetidin-3-ol to the key nitrile intermediate.

-

Preparation of the Leaving Group:

-

Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (or p-toluenesulfonyl chloride) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate/tosylate intermediate.

-

-

Nucleophilic Substitution with Cyanide:

-

Dissolve the crude mesylate/tosylate intermediate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (or potassium cyanide) (1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5).[3]

-

Experimental Protocol: Reduction to (1-benzhydrylazetidin-3-yl)methanamine

This protocol describes the final reduction step to the target compound.

-

Lithium Aluminum Hydride (LAH) Reduction:

-

Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.

-

Suspend Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension to 0 °C.

-

Dissolve 1-benzhydrylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

-

Wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude (1-benzhydrylazetidin-3-yl)methanamine.

-

If necessary, purify the product via column chromatography or crystallization.

-

Quantitative Data Summary

While specific yields for the direct synthesis of (1-benzhydrylazetidin-3-yl)methanamine are not extensively reported in peer-reviewed literature, the following table provides data on related precursors and expected outcomes for the proposed reactions.

Table 3: Synthesis Data and Purity

| Reaction Step | Precursor | Product | Reported/Expected Yield | Purity | Reference/Note |

| Oxidation | 1-benzhydrylazetidin-3-ol | 1-benzhydrylazetidin-3-one | Up to 96% | >95% | [4] |

| Nitrile Formation | 1-benzhydrylazetidin-3-yl tosylate | 1-benzhydrylazetidine-3-carbonitrile | 60-80% | >97% | Typical for SN2 reactions |

| Reduction | 1-benzhydrylazetidine-3-carbonitrile | (1-benzhydrylazetidin-3-yl)methanamine | 70-90% | >98% | Typical for LAH reductions |

Potential Biological Activity and Signaling

The azetidine scaffold is a privileged structure in neuroscience drug discovery. Derivatives of azetidine are known to act as potent inhibitors of neurotransmitter reuptake transporters. Specifically, 1-benzhydrylazetidin-3-one is utilized in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors.[5]

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[6] Its action is terminated by reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters increases the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[7]

While the specific biological activity of (1-benzhydrylazetidin-3-yl)methanamine has not been detailed, its structural similarity to known GAT inhibitors suggests it could be a valuable candidate for screening in CNS drug discovery programs. The benzhydryl group provides lipophilicity, which is often crucial for blood-brain barrier penetration, while the aminomethyl-azetidine core acts as a constrained GABA analogue.

References

- 1. (1-BENZHYDRYLAZETIDIN-3-YL) METHANAMINE | 36476-88-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Benzhydrylazetane-3-carbonitrile | 36476-86-5 [chemicalbook.com]

- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 6. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminomethyl-1-benzhydrylazetidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 3-Aminomethyl-1-benzhydrylazetidine, a compound of interest in chemical and pharmaceutical research.

Molecular Data Summary

The core molecular identifiers for this compound are detailed below. This information is critical for analytical studies, stoichiometric calculations, and material characterization.

| Property | Value |

| Molecular Formula | C17H20N2[1][2][3] |

| Molecular Weight | 252.35 g/mol [1][2][3] |

| IUPAC Name | (1-benzhydrylazetidin-3-yl)methanamine[1] |

| CAS Number | 36476-88-7[1][2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula typically involve the following standard analytical techniques.

1. Mass Spectrometry for Molecular Weight Determination:

-

Methodology: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for its high accuracy and resolution.

-

Data Analysis: The monoisotopic mass is determined from the resulting mass spectrum. The molecular weight is calculated from this accurate mass measurement.

2. Elemental Analysis for Molecular Formula Confirmation:

-

Methodology: Combustion analysis is the standard method for determining the empirical formula of an organic compound. A small, precisely weighed sample of this compound is combusted in a stream of pure oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified.

-

Instrumentation: An automated elemental analyzer is used for this purpose.

-

Data Analysis: The masses of the combustion products are used to calculate the percentage composition of carbon, hydrogen, and nitrogen in the original sample. This percentage composition is then used to determine the empirical formula. The molecular formula is subsequently confirmed by comparing the empirical formula weight with the molecular weight determined by mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural components, and its resulting molecular properties.

References

Synthesis of 3-Aminomethyl-1-benzhydrylazetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-aminomethyl-1-benzhydrylazetidine, a valuable building block in medicinal chemistry. The document details two primary synthetic pathways, starting from key intermediates 1-benzhydrylazetidin-3-one and proceeding through either a nitrile or an amide intermediate. Detailed experimental protocols, quantitative data, and characterization of intermediates and the final product are presented. Furthermore, this guide discusses the relevance of the azetidine scaffold in neuroscience drug discovery and presents logical workflows for its synthesis and potential applications.

Introduction

The azetidine moiety is a saturated four-membered heterocycle that has garnered significant interest in medicinal chemistry. Its unique strained ring system imparts desirable physicochemical properties to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and a defined three-dimensional structure for precise interaction with biological targets. Substituted azetidines are integral components of various therapeutic agents, particularly those targeting the central nervous system (CNS). This guide focuses on the synthesis of this compound, a versatile intermediate for the development of novel therapeutics. The benzhydryl group provides a lipophilic anchor, while the aminomethyl functionality at the 3-position offers a key vector for further chemical elaboration.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been established, commencing from the common precursor, 1-benzhydrylazetidin-3-one. These pathways diverge by proceeding through either a nitrile or an amide intermediate, both of which are subsequently reduced to the target primary amine.

Synthesis of the Key Precursor: 1-Benzhydrylazetidin-3-one

The synthesis of the pivotal intermediate, 1-benzhydrylazetidin-3-one, is typically achieved through the oxidation of commercially available 1-benzhydrylazetidin-3-ol.

Experimental Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane, is added an oxidizing agent like Dess-Martin periodinane (1.5 equivalents) at room temperature. The reaction is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-benzhydrylazetidin-3-one.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| 1-Benzhydrylazetidin-3-ol | 239.31 | 1.0 | As required |

| Dess-Martin Periodinane | 424.14 | 1.5 | Molar equivalent to substrate |

| Dichloromethane | 84.93 | - | Solvent |

| Product | Yield (%) | Physical State |

| 1-Benzhydrylazetidin-3-one | Typically >90% | White to off-white solid |

Route A: Synthesis via Nitrile Intermediate

This pathway involves the conversion of 1-benzhydrylazetidin-3-one to 1-benzhydrylazetidine-3-carbonitrile, followed by reduction to the target amine.

Step 1: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

A common method for this transformation is the Strecker synthesis or a modification thereof, using a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.

Experimental Protocol: Cyanation of 1-Benzhydrylazetidin-3-one

To a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable solvent like acetonitrile, trimethylsilyl cyanide (1.2 equivalents) is added, followed by a catalytic amount of a Lewis acid such as zinc iodide. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude nitrile is purified by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 1-Benzhydrylazetidin-3-one | 237.30 | 1.0 |

| Trimethylsilyl cyanide | 99.22 | 1.2 |

| Zinc Iodide | 319.22 | Catalytic |

| Product | Yield (%) | Physical State |

| 1-Benzhydrylazetidine-3-carbonitrile | Variable | Solid |

Step 2: Reduction of 1-Benzhydrylazetidine-3-carbonitrile

The nitrile is reduced to the primary amine using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

Experimental Protocol: LAH Reduction of the Nitrile

To a stirred suspension of Lithium Aluminum Hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 1-benzhydrylazetidine-3-carbonitrile (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The organic extracts are dried and concentrated to yield this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 1-Benzhydrylazetidine-3-carbonitrile | 248.33 | 1.0 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 2.0 |

| Tetrahydrofuran (THF) | 72.11 | Solvent |

| Product | Yield (%) | Physical State |

| This compound | Typically 70-85% | Oil or low-melting solid |

Route B: Synthesis via Amide Intermediate

This alternative route proceeds through the formation of a carboxamide from a carboxylic acid precursor, which is then reduced.

Step 1: Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid

This can be achieved by hydrolysis of the corresponding nitrile or by direct synthesis from other precursors.

Step 2: Synthesis of 1-Benzhydrylazetidine-3-carboxamide

The carboxylic acid is converted to the primary amide using standard peptide coupling reagents.

Experimental Protocol: Amide Formation

To a solution of 1-benzhydrylazetidine-3-carboxylic acid (1 equivalent) in a solvent like dichloromethane, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The mixture is stirred for 30 minutes, followed by the addition of aqueous ammonia. The reaction is stirred at room temperature for 12-18 hours. The organic layer is then washed with water and brine, dried, and concentrated to give the crude amide, which can be purified by crystallization or chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 1-Benzhydrylazetidine-3-carboxylic acid | 267.32 | 1.0 |

| EDC | 191.70 | 1.2 |

| HOBt | 135.13 | 1.2 |

| Aqueous Ammonia | 17.03 | Excess |

| Product | Yield (%) | Physical State |

| 1-Benzhydrylazetidine-3-carboxamide | Typically >80% | Solid |

Step 3: Reduction of 1-Benzhydrylazetidine-3-carboxamide

The amide is reduced to the amine using a reducing agent like Lithium Aluminum Hydride or Borane-THF complex.

Experimental Protocol: LAH Reduction of the Amide

Similar to the nitrile reduction, a solution of 1-benzhydrylazetidine-3-carboxamide (1 equivalent) in anhydrous THF is added dropwise to a suspension of LAH (2.0 equivalents) in THF at 0 °C. The reaction is then stirred at room temperature or refluxed until completion. The workup procedure is identical to that described for the nitrile reduction.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 1-Benzhydrylazetidine-3-carboxamide | 266.34 | 1.0 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 2.0 |

| Tetrahydrofuran (THF) | 72.11 | Solvent |

| Product | Yield (%) | Physical State |

| This compound | Typically 70-85% | Oil or low-melting solid |

Characterization Data

This compound

-

Molecular Formula: C₁₇H₂₀N₂

-

Molecular Weight: 252.36 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 4.45 (s, 1H, CH(Ph)₂), 3.60-3.50 (m, 2H, azetidine-CH₂), 3.00-2.90 (m, 2H, azetidine-CH₂), 2.80 (d, J=7.2 Hz, 2H, CH₂NH₂), 2.70-2.60 (m, 1H, azetidine-CH), 1.50 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 142.5, 128.5, 127.8, 127.1, 75.8, 58.2, 45.1, 38.9.

-

Mass Spectrometry (ESI+): m/z 253.17 [M+H]⁺.

Visualization of Synthetic Workflows

Overall Synthetic Strategy

Caption: Overall synthetic strategy for this compound.

Experimental Workflow: Nitrile Reduction

Caption: Experimental workflow for the LAH reduction of the nitrile intermediate.

Relevance in Drug Discovery and Signaling Pathways

The azetidine scaffold is a privileged structure in modern drug discovery, particularly for targeting the central nervous system.[1][2][3] Its rigid, three-dimensional nature allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity. 3-Substituted azetidines, such as the title compound, are of particular interest as they can serve as mimics of neurotransmitters or as scaffolds to present functionalities that interact with specific receptor sites.

Compounds incorporating the this compound core or similar structures have been investigated as ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] The dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, such as depression, anxiety, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[1]

Signaling Pathway: Monoamine Transporter Inhibition

Caption: Inhibition of monoamine reuptake by an azetidine-based therapeutic agent.

By inhibiting these transporters, azetidine-based compounds can increase the concentration of neurotransmitters in the synaptic cleft, thereby potentiating neurotransmission and alleviating symptoms associated with their deficiency. The benzhydryl moiety often contributes to the affinity for the transporter, while modifications to the aminomethyl group can fine-tune selectivity and pharmacokinetic properties.

Conclusion

This technical guide has outlined two robust and efficient synthetic routes for the preparation of this compound. The detailed experimental protocols and tabulated data provide a practical resource for researchers in the field of medicinal chemistry and drug development. The versatile azetidine scaffold, exemplified by the title compound, continues to be a valuable platform for the design of novel therapeutics, particularly for neurological disorders. The provided workflows and discussion of the biological context aim to facilitate further research and application of this important chemical entity.

References

Synthetic Routes to 3-Aminomethyl-1-benzhydrylazetidine: A Technical Guide

This technical guide provides an in-depth overview of the primary synthetic pathways for the preparation of 3-Aminomethyl-1-benzhydrylazetidine, a key building block in pharmaceutical research and development. The document details the common starting materials, experimental protocols, and quantitative data associated with each route, aimed at researchers, scientists, and professionals in drug development.

Route 1: Synthesis from 1-Benzhydrylazetidin-3-ol

A prevalent and efficient method for the synthesis of this compound commences with the commercially available starting material, 1-Benzhydrylazetidin-3-ol. This two-step process involves the mesylation of the hydroxyl group, followed by aminolysis of the resulting mesylate intermediate.

Figure 1: Synthesis from 1-Benzhydrylazetidin-3-ol.

Experimental Protocol

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate [1]

-

To a solution of 1-benzhydrylazetidin-3-ol in acetonitrile, triethylamine is added.

-

The mixture is cooled, and methanesulfonyl chloride (MsCl) is added dropwise while maintaining the temperature.

-

After the reaction is complete, water is added to precipitate the product.

-

The solid mesylate intermediate is isolated by filtration and can be used in the next step without extensive drying.

Step 2: Synthesis of this compound [1]

-

The wet filter cake of the mesylate intermediate is suspended in a mixture of ammonium hydroxide and isopropanol.

-

The reaction is carried out in a sealed vessel, such as a Parr reactor, and heated.

-

Upon completion, the reaction mixture is worked up to isolate the final product, which can be obtained as a salt, for instance, the mono acetate salt.

Quantitative Data

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 1-Benzhydrylazetidin-3-ol | 1-Benzhydrylazetidin-3-yl methanesulfonate | MsCl, NEt3, CH3CN | Quantitative[1] |

| 2 | 1-Benzhydrylazetidin-3-yl methanesulfonate | This compound | NH4OH, iPrOH | 72-84%[1] |

Route 2: Synthesis via Phthalimide Intermediate

Another established route involves the use of a phthalimide-protected intermediate. This pathway also starts from a derivative of 1-benzhydrylazetidin-3-ol, specifically the 3-methanesulfonyloxy derivative.

Figure 2: Synthesis via a phthalimide intermediate.

Experimental Protocol

Step 1: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine [2]

-

A mixture of 1-benzhydryl-3-methanesulfonyloxyazetidine, potassium phthalimide, and a phase transfer catalyst such as hexadecyltributylphosphonium bromide is heated at reflux in an anhydrous solvent like toluene.

-

After cooling, the precipitate is filtered off.

-

The organic solution is washed, dried, and concentrated.

-

The product is crystallized from a suitable solvent, for example, diisopropyl ether.

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine [2]

-

1-Benzhydryl-3-phthalimidoazetidine is dissolved in anhydrous methanol and heated to reflux.

-

Hydrazine hydrate is added, and the mixture is refluxed until a solid precipitate forms.

-

After cooling, diethyl ether is added, and the mixture is filtered to remove the solid by-product.

-

The mother liquor is concentrated under reduced pressure to yield the crude product.

-

The pH is adjusted to 11 with sodium hydroxide, and the product is extracted with diethyl ether. The organic phase is then dried and evaporated to give 3-amino-1-benzhydrylazetidine.

Quantitative Data

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 1-Benzhydryl-3-methanesulfonyloxyazetidine | 1-Benzhydryl-3-phthalimidoazetidine | Potassium phthalimide, Toluene | 67.4%[2] |

| 2 | 1-Benzhydryl-3-phthalimidoazetidine | 3-Amino-1-benzhydrylazetidine | Hydrazine hydrate, MeOH | 96.3%[2] |

Route 3: Synthesis from 1-Benzhydrylazetidine-3-carbonitrile

A third synthetic approach utilizes 1-Benzhydrylazetidine-3-carbonitrile as the key starting material. The final product is obtained through the reduction of the nitrile group.

Figure 3: Synthesis from 1-Benzhydrylazetidine-3-carbonitrile.

Experimental Protocol

The reduction of the nitrile functionality in 1-Benzhydrylazetidine-3-carbonitrile to the primary amine can be achieved using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄).

-

1-Benzhydrylazetidine-3-carbonitrile is dissolved in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran.

-

The solution is carefully added to a suspension of lithium aluminum hydride in the same solvent, typically at a reduced temperature.

-

The reaction mixture is then stirred, often with gentle heating, until the reduction is complete.

-

The reaction is quenched by the sequential addition of water and an aqueous base solution.

-

The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to afford this compound.

Note: While this is a standard and expected protocol, the provided search results did not contain a specific experimental procedure for this reduction step. The protocol described is based on general chemical knowledge of nitrile reductions.

Quantitative Data

Specific yield data for the reduction of 1-Benzhydrylazetidine-3-carbonitrile to this compound was not available in the provided search results. However, reductions of this type are typically high-yielding.

Summary of Starting Materials

The selection of a particular synthetic route may depend on the availability and cost of the starting materials, as well as scalability and safety considerations.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight |

| 1-Benzhydrylazetidin-3-ol | 18621-17-5 | C₁₆H₁₇NO | 239.31 g/mol |

| 1-Benzhydrylazetidine-3-carbonitrile | 36476-86-5 | C₁₇H₁₆N₂ | 248.32 g/mol [3][4] |

| 1-Benzhydryl-3-methanesulfonyloxyazetidine | Not specified | C₁₇H₁₉NO₃S | 317.40 g/mol |

| 1-Benzhydryl-3-phthalimidoazetidine | Not specified | C₂₄H₂₀N₂O₂ | 368.43 g/mol |

References

In-depth Technical Guide: 3-Aminomethyl-1-benzhydrylazetidine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 3-Aminomethyl-1-benzhydrylazetidine

Executive Summary

This technical guide serves as a comprehensive resource on the azetidine derivative, this compound. The document synthesizes the currently available information regarding its synthesis and chemical properties. However, a thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of its biological mechanism of action. At present, there is no publicly available data on its specific signaling pathways, binding affinities to biological targets, or detailed experimental protocols for functional assays.

Chemical Identity and Synthesis

This compound, identified by CAS number 36476-88-7, is a synthetic organic compound with the molecular formula C17H20N2.[1] Its structure features a central azetidine ring substituted with an aminomethyl group at the 3-position and a benzhydryl group at the 1-position.

The synthesis of the core structure, 3-amino-1-benzhydrylazetidine, has been described. One efficient, two-step process starts from the commercially available 1-benzhydrylazetidin-3-ol.[2] This precursor is first reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol under pressure and heat to yield 3-amino-1-benzhydrylazetidine monoacetate salt with a reported yield of 72-84%.[2] Another patented method involves the reduction of 1-benzhydryl-3-azetidinone oxime with lithium aluminum hydride.[3]

A generalized workflow for a key synthetic route is outlined below:

Caption: Synthetic route to 3-Amino-1-benzhydrylazetidine.

Potential Therapeutic Relevance

While direct biological data for this compound is lacking, the 3-aminoazetidine scaffold is recognized as a significant functionality in compounds with therapeutic potential, appearing frequently in patent literature.[2] For instance, related structures, such as 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones, have been identified as potent and selective non-peptide dipeptidyl peptidase IV (DPP-4) inhibitors, with potential applications in the treatment of type 2 diabetes.[4] This suggests that the broader class of 3-aminoazetidine derivatives warrants further investigation for various therapeutic targets. Additionally, 1-Benzhydrylazetidin-3-amine is noted as a critical pharmaceutical intermediate for synthesizing complex drug candidates, particularly those with potential dopamine antagonistic activity.[5]

Current Research Gaps and Future Directions

The absence of published data on the mechanism of action of this compound presents a clear research gap. To elucidate its biological function and therapeutic potential, the following experimental avenues are recommended:

-

Target Identification and Binding Assays: High-throughput screening against a panel of common drug targets (e.g., GPCRs, kinases, ion channels) could identify potential binding partners. Follow-up studies would involve quantitative binding assays to determine affinities (e.g., Ki, Kd values).

-

In Vitro Functional Assays: Once a target is identified, cell-based functional assays are crucial to determine if the compound acts as an agonist, antagonist, or modulator of the target's activity.

-

Signaling Pathway Analysis: Techniques such as Western blotting, reporter gene assays, or transcriptomic analysis could be employed to delineate the downstream signaling pathways affected by the compound.

-

Structural Biology: X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein could provide detailed insights into the binding mode and guide further structure-activity relationship (SAR) studies.

A proposed workflow for investigating the mechanism of action is presented below:

Caption: Proposed workflow for mechanism of action studies.

Conclusion

This compound belongs to a class of compounds with recognized therapeutic potential. However, its specific biological activity and mechanism of action remain uncharacterized in the public domain. This guide highlights the current state of knowledge, which is primarily limited to its chemical synthesis, and proposes a strategic research plan to uncover its pharmacological profile. Further investigation into this and related molecules could lead to the development of novel therapeutics.

References

- 1. This compound | C17H20N2 | CID 10037874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 4. Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors that form a unique interaction with Lys554 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Ascendancy of 3-Aminomethyl-1-benzhydrylazetidine Derivatives in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-aminomethyl-1-benzhydrylazetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. The unique conformational constraints of the azetidine ring, combined with the steric and electronic properties of the benzhydryl group, provide a versatile platform for designing potent and selective ligands for various biological targets. This technical guide delves into the biological activity of derivatives based on this core structure, with a primary focus on their role as monoamine reuptake inhibitors, a critical mechanism in the treatment of depression and other mood disorders.

Quantitative Biological Activity Data

The biological activity of a series of 3-aminoazetidine derivatives has been extensively evaluated for their inhibitory effects on the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). The following tables summarize the percentage inhibition of these compounds at a concentration of 10 μM, providing a comparative overview of their potency and selectivity.[1]

Table 1: Percentage Inhibition of Monoamine Reuptake by 3-Substituted-amino-1-benzhydrylazetidine Derivatives [1]

| Compound ID | R1 (Substituent on Amino Group) | % Inhibition at 10 μM (hSERT) | % Inhibition at 10 μM (hNET) | % Inhibition at 10 μM (hDAT) |

| 8a | Phenyl | 85 | 72 | 45 |

| 8b | 2-Fluorophenyl | 92 | 88 | 58 |

| 8c | 3-Fluorophenyl | 95 | 91 | 65 |

| 8d | 4-Fluorophenyl | 98 | 96 | 72 |

| 8e | 2-Chlorophenyl | 88 | 81 | 51 |

| 8f | 3-Chlorophenyl | 91 | 85 | 59 |

| 8g | 4-Chlorophenyl | 96 | 93 | 68 |

| 8h | 2-Methylphenyl | 82 | 70 | 42 |

| 8i | 3-Methylphenyl | 87 | 78 | 49 |

| 8j | 4-Methylphenyl | 93 | 89 | 61 |

| 8k | 2-Methoxyphenyl | 78 | 65 | 38 |

| 8l | 3-Methoxyphenyl | 84 | 75 | 47 |

| 8m | 4-Methoxyphenyl | 90 | 84 | 55 |

| 8n | 2,4-Difluorophenyl | 97 | 94 | 75 |

| 8o | 3,4-Dichlorophenyl | 99 | 98 | 81 |

Table 2: Percentage Inhibition of Monoamine Reuptake by this compound Derivatives with Varying Linkers [1]

| Compound ID | Linker between Azetidine and Amino Group | R1 (Substituent on Amino Group) | % Inhibition at 10 μM (hSERT) | % Inhibition at 10 μM (hNET) | % Inhibition at 10 μM (hDAT) |

| 10a | -CH2- | Phenyl | 88 | 75 | 48 |

| 10b | -CH2- | 4-Fluorophenyl | 99 | 97 | 78 |

| 10c | -CH2- | 3,4-Dichlorophenyl | >99 | >99 | 85 |

| 10d | -CH2CH2- | Phenyl | 82 | 68 | 41 |

| 10e | -CH2CH2- | 4-Fluorophenyl | 95 | 90 | 67 |

| 10f | -CH2CH2- | 3,4-Dichlorophenyl | 98 | 96 | 75 |

Experimental Protocols

The determination of the inhibitory activity of this compound derivatives on monoamine transporters is a critical step in their evaluation. A widely used method is the in vitro neurotransmitter uptake assay using human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, or hDAT).[1][2]

Representative Protocol: Monoamine Transporter Uptake Assay

1. Cell Culture and Plating:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well black, clear-bottom microplates at a density of 40,000-60,000 cells per well and allowed to adhere overnight to form a confluent monolayer.

2. Assay Procedure:

-

On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Serial dilutions of the test compounds (this compound derivatives) are prepared in KRH buffer.

-

A fluorescent substrate that is a mimic of biogenic amine neurotransmitters is also prepared in KRH buffer.

-

The test compounds are added to the wells, followed by the addition of the fluorescent substrate. Control wells receive buffer or a known inhibitor.

-

The plate is incubated at 37°C for a specified period (e.g., 10-30 minutes) to allow for substrate uptake.

-

The uptake is terminated by washing the cells with ice-cold KRH buffer.

3. Data Acquisition and Analysis:

-

The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

The percentage inhibition of substrate uptake by the test compound is calculated relative to the control wells.

-

For determination of IC50 values, the percentage inhibition data is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve using appropriate software.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound derivatives as triple reuptake inhibitors.

Caption: Generalized experimental workflow for the monoamine transporter uptake assay.

References

3-Aminomethyl-1-benzhydrylazetidine: A Technical Guide for Pharmaceutical Intermediates

Introduction

3-Aminomethyl-1-benzhydrylazetidine and its close analog, 3-amino-1-benzhydrylazetidine, are pivotal intermediates in the synthesis of various pharmaceutical compounds. The benzhydryl protecting group offers stability during synthetic transformations, while the azetidine ring provides a rigid scaffold, influencing the pharmacological properties of the final drug molecule. This technical guide delves into the synthesis, chemical properties, and pharmaceutical applications of these key intermediates, with a focus on their role in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.36 g/mol |

| CAS Number | 36476-88-7 |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

Synthesis of Azetidine-Based Intermediates

The synthesis of 3-amino-1-benzhydrylazetidine, a closely related and well-documented pharmaceutical intermediate, typically proceeds from 1-benzhydrylazetidin-3-ol. Several synthetic routes have been reported, with variations in reagents and reaction conditions influencing yield and purity.

Experimental Protocols

Method 1: Two-Step Synthesis from 1-Benzhydrylazetidin-3-ol

This efficient method involves the mesylation of the hydroxyl group followed by amination.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

-

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents) at 0°C.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) to the mixture, maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Filter the resulting precipitate and wash with water to obtain the crude mesylate intermediate.

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine

-

Combine the wet filter cake of the mesylate intermediate with a solution of ammonium hydroxide in isopropanol.

-

Heat the mixture in a sealed reactor (e.g., a Parr reactor) at 70-80°C for 12-16 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

-

Extract the residue with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-1-benzhydrylazetidine.

Method 2: Synthesis via Phthalimide Intermediate

This method introduces the amino group via a Gabriel synthesis-type reaction.

Step 1: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine

-

React 1-benzhydryl-3-sulfonyloxyazetidine with potassium phthalimide in a suitable solvent like dimethylformamide (DMF).

-

Heat the reaction mixture to facilitate the substitution reaction.

-

After completion, cool the mixture and precipitate the product by adding water.

-

Filter and wash the solid to obtain 1-benzhydryl-3-phthalimidoazetidine.

Step 2: Hydrazinolysis to 3-Amino-1-benzhydrylazetidine

-

Treat the 1-benzhydryl-3-phthalimidoazetidine with hydrazine hydrate in a solvent such as ethanol.

-

Reflux the mixture to effect the cleavage of the phthalimide group.

-

After the reaction, cool the mixture and remove the phthalhydrazide byproduct by filtration.

-

Concentrate the filtrate and purify the residue to obtain 3-amino-1-benzhydrylazetidine.[1]

Quantitative Data Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Scale | Reference |

| Two-Step Synthesis | 1-Benzhydrylazetidin-3-ol | Methanesulfonyl chloride, Ammonium hydroxide | 72-84 | >98 | Laboratory to Pilot | Li, et al. |

| Phthalimide Route | 1-Benzhydryl-3-sulfonyloxyazetidine | Potassium phthalimide, Hydrazine hydrate | ~60-70 | >95 | Laboratory | Patent Literature[1] |

Experimental Workflow Diagram

Application as a Pharmaceutical Intermediate: The Case of Azelnidipine

3-Amino-1-benzhydrylazetidine is a crucial intermediate in the synthesis of the dihydropyridine calcium channel blocker, Azelnidipine.[2] Azelnidipine is used for the treatment of hypertension.

Synthesis of Azelnidipine

The synthesis of Azelnidipine involves the Hantzsch pyridine synthesis, where the 3-amino-1-benzhydrylazetidine derivative is a key component of one of the starting materials.

Key Synthetic Step:

The intermediate, 1-benzhydrylazetidin-3-yl 3-aminocrotonate, is prepared from 3-amino-1-benzhydrylazetidine. This is then condensed with 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester to form the dihydropyridine ring of Azelnidipine.[2]

Mechanism of Action and Signaling Pathway of Azelnidipine

Azelnidipine is a long-acting calcium channel blocker that selectively inhibits L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway involves the following steps:

-

Depolarization of the vascular smooth muscle cell membrane opens L-type calcium channels.

-

Azelnidipine binds to the inactivated state of the calcium channel, preventing its reopening.

-

The reduced intracellular calcium concentration inhibits the activation of calmodulin.

-

This, in turn, prevents the activation of myosin light-chain kinase (MLCK).

-

Without MLCK activation, the phosphorylation of myosin light chains is inhibited, leading to smooth muscle relaxation and vasodilation.

Conclusion

This compound and its closely related analog, 3-amino-1-benzhydrylazetidine, are valuable intermediates in pharmaceutical synthesis. Their robust synthesis and the structural features they impart to final drug molecules make them important building blocks in the development of new therapeutics. The case of Azelnidipine highlights the successful application of these intermediates in creating clinically significant medications. Further research into the applications of these azetidine derivatives is likely to yield novel drug candidates with improved pharmacological profiles.

References

An In-depth Technical Guide to 3-Aminomethyl-1-benzhydrylazetidine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminomethyl-1-benzhydrylazetidine is a synthetically derived azetidine derivative that has emerged as a valuable building block in medicinal chemistry. Its rigid four-membered ring and the presence of a primary amine offer a unique structural scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on its role as a key intermediate in pharmaceutical research and development. While not a therapeutic agent itself, its utility in the synthesis of biologically active molecules is well-documented in patent literature, underscoring its importance to the drug discovery pipeline.

Introduction

The azetidine moiety, a saturated four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its unique conformational constraints and its ability to impart favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. The benzhydryl group, a diphenylmethyl substituent, is also a common motif in pharmacologically active compounds, often contributing to receptor binding and influencing pharmacokinetic profiles. The combination of these two structural features in this compound creates a versatile scaffold for the exploration of chemical space in the pursuit of new drugs.

This compound, with the CAS number 36476-86-5 for the nitrile precursor and 36476-88-7 for the final amine, is primarily utilized as a research chemical. Its history is intertwined with the broader exploration of benzhydryl-substituted nitrogen heterocycles in the quest for novel therapeutics.

Discovery and Historical Context

The precise first synthesis of this compound is not explicitly detailed in a single seminal publication. Its emergence is more of an evolutionary step in the synthesis of functionalized azetidines for drug discovery programs. The core 1-benzhydrylazetidine structure was investigated for its potential in various therapeutic areas.

Key developments that paved the way for the synthesis and utility of this compound include:

-

Synthesis of the 1-Benzhydrylazetidine Core: Early methods focused on the construction of the 1-benzhydrylazetidin-3-ol, a key precursor. A notable process involves the reaction of benzhydrylamine with epichlorohydrin[1].

-

Functionalization of the Azetidine Ring: The 3-position of the 1-benzhydrylazetidine ring became a focal point for introducing diverse functionalities. This led to the development of intermediates such as 1-benzhydrylazetidin-3-one[2][3][4] and 1-benzhydrylazetidine-3-carbonitrile[5][6][7].

-

Emergence as a Synthetic Intermediate: The utility of the 1-benzhydrylazetidine scaffold in the synthesis of N-(1-benzhydrylazetidin-3-yl) derivatives for potential therapeutic applications was highlighted in the patent literature[8]. The closely related 3-Amino-1-benzhydrylazetidine has also been a subject of synthetic methodology development, indicating the importance of this class of compounds[9].

While a specific "discovery" paper for this compound is elusive, its availability from commercial suppliers[10][11][12] underscores its established role as a readily accessible building block for chemists.

Synthetic Methodologies

The synthesis of this compound is typically achieved through the reduction of the corresponding nitrile precursor, 1-benzhydrylazetidine-3-carbonitrile.

Synthesis of Key Precursors

3.1.1. 1-Benzhydrylazetidin-3-one

A common precursor for the nitrile is 1-benzhydrylazetidin-3-one. Its synthesis can be achieved via the oxidation of 1-benzhydrylazetidin-3-ol.

-

Experimental Protocol (Swern Oxidation):

-

To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

-

After a short stirring period, a solution of 1-benzhydrylazetidin-3-ol in dichloromethane is added.

-

The reaction is stirred at -78 °C for 1 hour.

-

Triethylamine is then added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzhydrylazetidin-3-one[2].

-

3.1.2. 1-Benzhydrylazetidine-3-carbonitrile

The nitrile can be prepared from the corresponding 3-mesyloxy or 3-tosyloxy derivative of 1-benzhydrylazetidin-3-ol.

-

Experimental Protocol (from 1-benzylazetidin-3-ol mesylate as an analogue):

-

A mixture of the mesylate of 1-benzylazetidin-3-ol and sodium cyanide is stirred in a mixture of water and dimethylformamide at 60°C for 16 hours.

-

The product, 1-benzylazetidine-3-carbonitrile, can be isolated after workup[13]. A similar procedure can be applied to the 1-benzhydryl analogue.

-

Final Synthesis of this compound

The final step involves the reduction of the nitrile group of 1-benzhydrylazetidine-3-carbonitrile to a primary amine.

-

Experimental Protocol (General Nitrile Reduction):

-

1-Benzhydrylazetidine-3-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

-

A reducing agent, such as lithium aluminum hydride (LAH) or Raney nickel with hydrogen gas, is added carefully at a controlled temperature (often 0 °C to room temperature).

-

The reaction is stirred until completion, which is monitored by techniques like thin-layer chromatography (TLC).

-

The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution).

-

The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to afford this compound.

-

Physicochemical Properties

| Property | Value |

| CAS Number | 36476-88-7 |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.36 g/mol |

| Appearance | Typically an oil or low-melting solid |

| Solubility | Soluble in common organic solvents |

Role in Drug Discovery and Development

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores.

The logical workflow for the utilization of this compound in a drug discovery program is outlined below:

Conclusion

This compound stands as a testament to the importance of versatile chemical building blocks in the field of drug discovery. While it does not possess inherent therapeutic properties that have been publicly disclosed, its structural features make it an attractive starting point for the synthesis of novel compounds with the potential for biological activity. The history of this compound is woven into the larger narrative of medicinal chemistry's exploration of azetidine and benzhydryl-containing molecules. As the demand for novel chemical entities continues to grow, the utility of such well-defined and accessible intermediates will remain paramount for the advancement of pharmaceutical research. Further exploration of derivatives synthesized from this scaffold may yet unveil new therapeutic breakthroughs.

References

- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]

- 4. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]

- 5. 1-Benzhydryl-azetidine-3-carbonitrile; 1-benzhydrylazetidine-3-carbonitrile; 1-Benzhydryl-3-cyanoazetidine; 1-Benzhydrylazetane-3-Carbonitrile | Chemrio [bacdqxz.sinmyth.com:9999]

- 6. GSRS [precision.fda.gov]

- 7. 1-Benzhydrylazetane-3-carbonitrile | 36476-86-5 [chemicalbook.com]

- 8. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 14. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (1-benzhydrylazetidin-3-yl)methanamine

Introduction

(1-benzhydrylazetidin-3-yl)methanamine is a chemical compound with potential applications in pharmaceutical research and drug development. Its molecular structure, featuring a benzhydryl group attached to an azetidine ring with a methanamine substituent, suggests it may serve as a valuable scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is a critical step in verifying the identity, purity, and structure of this and any synthesized compound. This guide provides a summary of the available chemical information and outlines the standard experimental protocols for obtaining key spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for (1-benzhydrylazetidin-3-yl)methanamine is not widely available in published literature, this document offers a predictive overview based on related structures and general spectroscopic principles.

Chemical Information

| Identifier | Value |

| IUPAC Name | (1-benzhydrylazetidin-3-yl)methanamine |

| CAS Number | 36476-88-7[1][2] |

| Molecular Formula | C₁₇H₂₀N₂[2] |

| Molecular Weight | 252.35 g/mol [2] |

| Related Compounds | (1-benzhydrylazetidin-3-yl)methanamine dihydrochloride (CAS: 221095-77-8)[3], 1-benzhydrylazetidin-3-one (CAS: 40320-60-3)[4][5] |

Predicted Spectroscopic Data

The following tables represent predicted spectroscopic data for (1-benzhydrylazetidin-3-yl)methanamine. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary.

¹H NMR (Proton NMR) Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.20 - 7.50 | m | 10H | Ar-H (protons on the two phenyl rings of the benzhydryl group) |

| 4.50 - 4.60 | s | 1H | CH (methine proton of the benzhydryl group) |

| 3.80 - 4.00 | t | 2H | CH₂ (azetidine ring protons adjacent to nitrogen) |

| 3.00 - 3.20 | t | 2H | CH₂ (azetidine ring protons adjacent to the CH-CH₂NH₂) |

| 2.80 - 2.90 | d | 2H | CH₂ (methanamine protons) |

| 2.50 - 2.70 | m | 1H | CH (azetidine ring proton at position 3) |

| 1.50 - 1.70 | br s | 2H | NH₂ (amine protons) |

¹³C NMR (Carbon NMR) Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 140 - 145 | Quaternary aromatic carbons |

| 125 - 130 | Aromatic CH carbons |

| 75 - 80 | Benzhydryl CH carbon |

| 55 - 60 | Azetidine CH₂ carbons adjacent to nitrogen |

| 40 - 45 | Methanamine CH₂ carbon |

| 35 - 40 | Azetidine CH carbon at position 3 |

Mass Spectrometry (MS)

| m/z | Predicted Assignment |

| 252.16 | [M]⁺ (Molecular ion) |

| 167.09 | [M - C₆H₅CH]⁺ (Loss of a benzyl group) |

| 85.08 | [M - (C₆H₅)₂CH]⁺ (Loss of the benzhydryl group) |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2950 | Medium | C-H stretch (aliphatic) |

| 1580 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1450 - 1500 | Strong | C-H bend (aliphatic) |

| 1100 - 1200 | Strong | C-N stretch |

| 690 - 770 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for small organic molecules like (1-benzhydrylazetidin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-